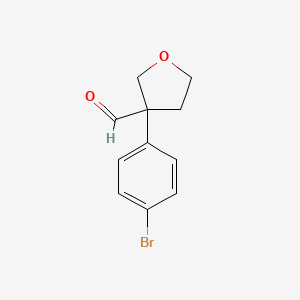

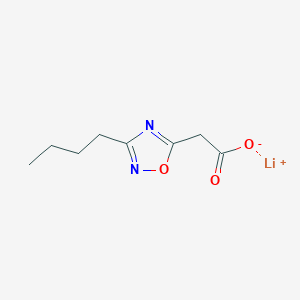

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the heterocyclic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Characterization of Related Compounds

Research has been conducted on the synthesis and characterization of celecoxib derivatives, including those similar to the specified compound, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results without causing significant tissue damage, indicating the potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Biochemical Evaluation for Medical Applications

Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This research underlines the importance of such compounds in exploring treatments for diseases related to the kynurenine pathway, demonstrating their potential in medical research (S. Röver et al., 1997).

Innovative Synthesis Methods

The innovative synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction highlights the compound's role in advancing organic synthesis methodologies. This study presents new pathways for creating complex molecules, enriching the field of synthetic chemistry (Tao Wang et al., 2014).

Electrochromic Conducting Polymers

Research into the electrochemical polymerization of related monomers for creating electrochromic conducting polymers showcases the compound's relevance in material science. These polymers exhibit low redox switching potentials and high stability, offering applications in electronic devices and energy storage systems (G. Sotzing et al., 1996).

Antifertility Agents and Estrogenic Activities

The synthesis of substituted diaryl derivatives, including those related to the specified compound, has been explored for potential antifertility agents. These compounds display estrogenic and/or estrogen antagonist activities, indicating their importance in developing new contraceptives and treatments for hormone-related conditions (R. Crenshaw et al., 1971).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-4-1-5-13(10-12)27(23,24)21-11-16(22,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,21-22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQZASUJGGVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)

![5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2766556.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)